4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable naphthalen-1-ylmethyl halide reacts with the triazole intermediate.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the triazole intermediate and a suitable pyridine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological systems.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalen-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(naphthalen-1-ylmethyl)piperazine
- 2-methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of a triazole ring, a naphthalen-1-ylmethyl group, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H16N4S/c1-23-18(15-9-11-20-12-10-15)21-22-19(23)24-13-16-7-4-6-14-5-2-3-8-17(14)16/h2-12H,13H2,1H3 |
InChI Key |
DOFGRECYQQUCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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